5-Thiazolecarbonitrile,2-chloro-4-methyl-
Description
Contextualization of Thiazolecarbonitrile Derivatives in Heterocyclic Chemistry
Thiazolecarbonitrile derivatives belong to the larger family of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the nitrile (-CN) group on the thiazole (B1198619) ring significantly influences the electronic properties and reactivity of the molecule. These derivatives are important building blocks in medicinal chemistry and are investigated for their diverse biological activities. The thiazole nucleus itself is a key component in various natural products and synthetic compounds, including vitamin B1 (thiamine).
Significance of Substituted Thiazole Rings in Organic Synthesis and Material Science
Substituted thiazole rings are versatile scaffolds in organic synthesis due to the multiple reaction sites they offer for further functionalization. The substituents on the thiazole ring, such as chloro, methyl, and cyano groups in the case of 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, dictate the molecule's chemical behavior and potential applications. In material science, thiazole-containing polymers and dyes have been explored for their electronic and optical properties, finding use in conductive polymers and organic light-emitting diodes (OLEDs).
Research Landscape of 5-Thiazolecarbonitrile, 2-chloro-4-methyl- and Related Congeners
While specific research focused solely on 5-Thiazolecarbonitrile, 2-chloro-4-methyl- is limited in publicly available literature, extensive research exists on its congeners and the broader class of substituted thiazoles. For instance, related compounds such as 2-chloro-4-methylthiazole (B1304918) and ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate are known intermediates in the synthesis of pharmaceuticals and agrochemicals. The research landscape suggests that compounds with this substitution pattern are of interest for creating more complex molecules with potential biological activity. Studies on similar structures often focus on their utility as building blocks in the synthesis of new chemical entities.
Scope and Objectives of the Research Outline
The scope of this article is to provide a detailed overview of 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, based on available scientific information. The primary objectives are to:
Situate the compound within the context of heterocyclic chemistry.
Discuss the importance of its structural motifs in organic synthesis and material science.
Summarize the current, albeit limited, research landscape for this specific compound and its close analogs.
Present available data on its properties, synthesis, and reactivity in a clear and structured manner.
Due to the scarcity of direct data for 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, some properties and synthetic routes are inferred from closely related compounds.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C4H4ClNS |
| Molecular Weight | 133.60 g/mol |
| Exact Mass | 132.9752980 Da |
| Complexity | 68.7 |
| Topological Polar Surface Area | 41.1 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Note: The data in this table is for 2-chloro-4-methylthiazole and serves as an estimation for 5-Thiazolecarbonitrile, 2-chloro-4-methyl-.
Synthesis and Reactivity
A plausible synthesis for 2-amino-4-methyl-5-cyanothiazole, a related compound, involves the reaction of thiourea (B124793) with α-bromo-β-ketobutyronitrile. oup.com This suggests that a potential route to 5-Thiazolecarbonitrile, 2-chloro-4-methyl- could involve a multi-step synthesis starting from similar precursors, followed by chlorination and diazotization reactions to introduce the chloro and cyano groups, respectively.
The reactivity of the target compound is dictated by its functional groups. The chloro group at the 2-position is susceptible to nucleophilic substitution, providing a handle for introducing a variety of other functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. The methyl group can potentially be functionalized through free-radical reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVORKCSYJTITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Thiazolecarbonitrile, 2 Chloro 4 Methyl and Analogues
Retrosynthetic Analysis of the 5-Thiazolecarbonitrile Scaffold
A retrosynthetic analysis of the target molecule, 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnections for the thiazole (B1198619) ring itself typically revolve around the well-established Hantzsch thiazole synthesis.
The key bond cleavages in the retrosynthetic analysis of the 2-chloro-4-methyl-5-thiazolecarbonitrile scaffold are between the N1-C2 and S-C2 bonds, as well as the N3-C4 and C4-C5 bonds. This leads to two primary building blocks: a thioamide equivalent and an α-halocarbonyl compound. For the target molecule, this would involve a disconnection to a thiourea (B124793) derivative (for the N1-C2-S fragment) and a suitably substituted three-carbon component bearing the methyl and cyano groups.
Further disconnection of the nitrile group at C5 can be envisioned through functional group interconversion, potentially from a carboxylic acid or an amide. Similarly, the chloro group at C2 can be introduced at a later stage of the synthesis via chlorination of a 2-aminothiazole (B372263) or a 2-hydroxythiazole precursor. The methyl group at C4 is typically incorporated into one of the initial building blocks.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of 5-Thiazolecarbonitrile, 2-chloro-4-methyl- relies on the efficient preparation of key intermediates and the strategic introduction of the required functional groups.
The core of the synthesis is the formation of a substituted thiazole ring. A common approach involves the reaction of a thioamide with an α-haloketone. For the target molecule, a plausible intermediate would be a 2-amino-4-methyl-5-cyanothiazole. This can be synthesized from the reaction of thiourea with an α-bromo- or α-chloroacetoacetonitrile. The latter can be prepared from acetoacetonitrile through halogenation.
Alternatively, substituted thiazoles can be prepared through other methods, such as the reaction of α-mercaptoketones with nitriles. researchgate.net The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
The introduction of a nitrile group at the C5 position of the thiazole ring is a critical step. This can be achieved through several methods:
From a C5-unsubstituted thiazole: Direct cyanation of the thiazole ring at the C5 position can be challenging. However, lithiation at C5 followed by reaction with a cyanating agent like cyanogen (B1215507) bromide or tosyl cyanide can be a viable route.
From a C5-halogenated thiazole: A palladium-catalyzed cyanation of a 5-bromothiazole (B1268178) derivative is a modern and efficient method for introducing the nitrile group.
Incorporation in a building block: As mentioned earlier, the nitrile group can be part of one of the starting materials for the thiazole ring synthesis, such as in α-halo-α-cyano ketones or esters. One documented method involves the reaction of compounds with chloroacetonitrile (B46850) in the presence of anhydrous potassium carbonate to yield substituted nitrile derivatives. mjcce.org.mk
The introduction of the chloro group at the C2 position and the methyl group at the C4 position are key functionalization steps.
Chlorination at C2: A common strategy for introducing a chlorine atom at the C2 position is through a Sandmeyer-type reaction on a 2-aminothiazole precursor. The 2-aminothiazole can be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution. Alternatively, direct chlorination of a 2-hydroxythiazole (the tautomer of a thiazol-2(3H)-one) using a chlorinating agent like phosphorus oxychloride or sulfuryl chloride can be employed. A patent describes the synthesis of 2-chloro-5-methyl-thiazole from 2-mercapto-5-methyl-thiazole using sulfuryl chloride. google.com Another patent details a process for preparing 2-chloro-5-chloromethyl-1,3-thiazole by reacting allyl isothiocyanate with a chlorinating agent. google.com
Methylation at C4: The methyl group at the C4 position is most conveniently introduced as part of the α-haloketone starting material in the Hantzsch synthesis. For instance, using 1-chloroacetone or 1-bromoacetone in the reaction with a thioamide will result in a 4-methylthiazole. Synthesizing 2,3,4-trisubstituted thiazoles with a methyl group at the C4 position has been achieved by reacting 1,4-disubstituted thiosemicarbazides with chloroacetone. nih.gov
Classical and Modern Approaches to Thiazole Ring Formation Relevant to 5-Thiazolecarbonitrile, 2-chloro-4-methyl-
The formation of the thiazole ring is the cornerstone of the synthesis of the target molecule. The Hantzsch synthesis remains a highly relevant and adaptable method.
The Hantzsch thiazole synthesis, first reported in 1887, is the reaction between an α-halocarbonyl compound and a thioamide to form a thiazole. mdpi.comtandfonline.com This method is highly versatile and has been subject to numerous modifications to improve yields, reduce reaction times, and expand its substrate scope.
Modern modifications of the Hantzsch synthesis often focus on greener reaction conditions and the use of catalysts. For example, one-pot, multi-component procedures have been developed. bepls.com The use of silica-supported tungstosilisic acid as a reusable catalyst has been reported to efficiently produce new substituted Hantzsch thiazole derivatives. mdpi.combepls.com Furthermore, ultrasonic irradiation has been employed to accelerate the reaction. mdpi.com
The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For instance, carrying out the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the expected 2-(N-substituted amino)thiazoles. rsc.org
Below is a table summarizing various conditions and outcomes for Hantzsch-type thiazole syntheses, which could be adapted for the synthesis of precursors to 5-Thiazolecarbonitrile, 2-chloro-4-methyl-.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90 | mdpi.com |
| α-halogeno ketones | N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80 °C | 2-imino-2,3-dihydrothiazoles | up to 73 | rsc.org |
| 1,4-disubstituted thiosemicarbazides | Chloroacetone | Ethyl acetate/Et3N at room temperature or ethanol (B145695) under reflux | (Z)-3-substituted-2-((2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles | 78-99 | nih.gov |
| Thiosemicarbazone derivatives | Ethyl-2-chloroacetoacetate | Not specified | Thiazole moieties | 71-93 | mjcce.org.mk |
This interactive table allows for the comparison of different synthetic approaches to the thiazole core, highlighting the versatility of the Hantzsch reaction and its modifications.
Cyclocondensation Reactions with Carbonitrile Precursors
A primary and well-established method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.orgchemicalbook.com For the specific synthesis of 5-thiazolecarbonitriles, this would necessitate the use of precursors bearing a nitrile group.
The general principle of the Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide derivative. To obtain a 5-cyanothiazole, one of the starting materials must contain the cyano group. For instance, the reaction of a 2-halo-3-oxobutanenitrile with a suitable thioamide would be a direct approach to forming the 2,4-substituted-5-cyanothiazole ring system. While specific literature detailing the synthesis of 2-chloro-4-methyl-5-thiazolecarbonitrile via this exact route is not abundant, the synthesis of analogous 5-aminothiazoles from α-aminonitriles and various sulfur-containing reactants is well-documented, highlighting the utility of nitrile-containing precursors in thiazole synthesis. pharmaguideline.com
The reaction mechanism proceeds through the initial formation of a thiouronium salt, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted α-haloketones and thioamides.
Palladium-Catalyzed Cross-Coupling Reactions in Thiazole Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized aromatic and heteroaromatic compounds, including thiazole derivatives. These methods can be employed to construct the thiazole ring itself or to introduce substituents, such as the crucial carbonitrile group, onto a pre-formed thiazole scaffold.
A key strategy for the synthesis of 5-thiazolecarbonitriles is the palladium-catalyzed cyanation of a 5-halothiazole. This approach involves the reaction of a 5-bromo- or 5-iodothiazole (B27275) derivative with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.gov For the synthesis of 2-chloro-4-methyl-5-thiazolecarbonitrile, a plausible route would involve the initial synthesis of 2-chloro-5-halo-4-methylthiazole, followed by a palladium-catalyzed cyanation reaction.
Recent advancements in this area have focused on developing mild and efficient reaction conditions. For example, palladium-catalyzed cyanation of (hetero)aryl halides has been achieved at low temperatures in aqueous media, offering a more environmentally friendly approach. organic-chemistry.org The choice of ligand is often crucial for the success of these reactions, with bulky electron-rich phosphine (B1218219) ligands frequently employed to promote the catalytic cycle.
The following table summarizes representative conditions for palladium-catalyzed cyanation of (hetero)aryl halides, which are applicable to the synthesis of thiazolecarbonitriles.
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | High | nih.gov |
| Pd precatalyst / Ligand | Zn(CN)₂ | H₂O/THF | rt - 40 | High | organic-chemistry.org |
| Pd catalyst / dppb or dpppe | KCN | Toluene | 130 | Good | nih.gov |
Green Chemistry Principles in the Synthesis of Thiazolecarbonitrile Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. researchgate.netnih.gov These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent-Free and Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. nih.govresearchgate.netnih.gov The Hantzsch thiazole synthesis, for example, can be efficiently carried out under microwave irradiation, often leading to cleaner reactions and simpler work-up procedures compared to conventional heating methods. nih.gov
The synthesis of various thiazole derivatives has been reported using microwave-assisted one-pot multicomponent reactions, which further enhances the green credentials of the synthesis by reducing the number of separate reaction and purification steps. nih.gov While specific examples for 2-chloro-4-methyl-5-thiazolecarbonitrile are not extensively detailed, the successful application of microwave-assisted synthesis to a wide range of thiazole analogs suggests its potential for the efficient and environmentally benign production of this target compound. nih.govnih.gov
The following table presents a comparison of conventional and microwave-assisted methods for the synthesis of certain thiazole derivatives, illustrating the advantages of microwave irradiation.
| Reaction | Method | Reaction Time | Yield (%) | Reference |
| Hantzsch Thiazole Synthesis | Conventional Heating | 8 h | Lower | nih.gov |
| Hantzsch Thiazole Synthesis | Microwave Irradiation | 30 min | 95 | nih.gov |
| Multicomponent Synthesis of Thiazolyl-Pyridazinediones | Conventional Heating | Several hours | Moderate | nih.gov |
| Multicomponent Synthesis of Thiazolyl-Pyridazinediones | Microwave Irradiation | Shorter time | High | nih.gov |
Catalytic Systems for Enhanced Atom Economy
The development of efficient catalytic systems is a cornerstone of green chemistry, aiming to maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. researchgate.netjocpr.com In the context of thiazole synthesis, various catalysts have been explored to improve reaction efficiency and reduce waste.
For instance, the use of reusable heterogeneous catalysts, such as NiFe₂O₄ nanoparticles, has been reported for the one-pot synthesis of thiazole scaffolds. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing catalyst waste and cost. Similarly, biocatalysts like chitosan (B1678972) and its derivatives have been employed in the ultrasound-assisted synthesis of thiazoles, offering an eco-friendly and efficient catalytic system. nih.govacs.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. However, specific NMR data for 2-chloro-4-methyl-5-thiazolecarbonitrile is not readily found in peer-reviewed journals or spectral databases.
¹H NMR Chemical Shift Analysis of Thiazole (B1198619) Ring Protons and Methyl Group
Detailed experimental ¹H NMR spectra, which would provide the precise chemical shifts for the protons of the thiazole ring and the methyl group, are not available in the public domain. Such data is crucial for confirming the substitution pattern of the thiazole ring.
¹³C NMR and Heteronuclear Coupling Constants (e.g., ¹⁵N, ³³S)
Similarly, experimental ¹³C NMR data for 2-chloro-4-methyl-5-thiazolecarbonitrile, which would identify the chemical shifts of all carbon atoms in the molecule, including the thiazole ring, methyl, and nitrile carbons, is not publicly accessible. Information on heteronuclear coupling constants, such as those involving ¹⁵N and ³³S, which would offer deeper insights into the electronic structure and bonding within the thiazole ring, is also unavailable.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity of atoms within a molecule. At present, no studies reporting the application of these 2D NMR techniques to 2-chloro-4-methyl-5-thiazolecarbonitrile have been published, leaving its detailed connectivity map unconfirmed by these advanced methods.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Characteristic Vibrational Modes of the Nitrile Group and Thiazole Ring
While general characteristic frequencies for nitrile and thiazole functional groups are well-established, specific experimental IR and Raman spectra for 2-chloro-4-methyl-5-thiazolecarbonitrile are not documented in the literature. Such spectra would allow for the precise assignment of the vibrational modes of the nitrile group (C≡N stretch) and the various stretching and bending vibrations of the thiazole ring.
Identification of C-Cl and C-CH₃ Stretching and Bending Frequencies
The identification of the specific stretching and bending frequencies for the C-Cl and C-CH₃ bonds in 2-chloro-4-methyl-5-thiazolecarbonitrile from experimental IR and Raman spectra has not been reported. This data would be instrumental in confirming the presence and understanding the environment of these substituents on the thiazole ring.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of a synthesized compound and ruling out potential isobaric interferences.
For 2-chloro-4-methyl-5-thiazolecarbonitrile (C₅H₃ClN₂S), HRMS would provide a high-resolution mass spectrum, typically showing the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The experimentally measured mass would then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements (carbon, hydrogen, chlorine, nitrogen, and sulfur). The close agreement between the experimental and theoretical mass, usually within a few parts per million (ppm), would unequivocally confirm the elemental composition of the compound.
As of the latest literature search, specific high-resolution mass spectrometry data for 2-chloro-4-methyl-5-thiazolecarbonitrile has not been reported in publicly accessible scientific journals. Therefore, a direct comparison of experimental and theoretical exact masses cannot be presented at this time.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the crystal lattice, which includes the positions of individual atoms, the distances between them (bond lengths), the angles they form (bond angles), and their spatial relationship with neighboring molecules.
A successful X-ray crystallographic analysis of 2-chloro-4-methyl-5-thiazolecarbonitrile would yield a wealth of structural information, providing definitive proof of its covalent framework and insights into its non-covalent interactions in the solid state.
Despite extensive searches of crystallographic databases and the scientific literature, a complete single-crystal X-ray diffraction study for 2-chloro-4-methyl-5-thiazolecarbonitrile has not been found. Consequently, the detailed analysis of its solid-state structure, including specific bond lengths, angles, and crystal packing motifs, cannot be provided.
Should crystallographic data become available, a detailed analysis of the geometric parameters of the 2-chloro-4-methyl-5-thiazolecarbonitrile molecule would be possible. This would involve the precise measurement of all covalent bond lengths (e.g., C-Cl, C-N, C-S, C-C), the angles between these bonds, and the torsion (dihedral) angles that describe the conformation of the molecule. This data is fundamental for understanding the electronic structure and potential steric strains within the molecule. The expected data would be presented in a tabular format as shown below, which currently remains unpopulated due to the absence of experimental data.
Table 1: Hypothetical Bond Lengths for 2-chloro-4-methyl-5-thiazolecarbonitrile No experimental data available.
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| Cl | C2 | Data not available |
| S | C2 | Data not available |
| S | C5 | Data not available |
| N | C2 | Data not available |
| N | C4 | Data not available |
| C4 | C5 | Data not available |
| C4 | C(methyl) | Data not available |
| C5 | C(nitrile) | Data not available |
| C(nitrile) | N(nitrile) | Data not available |
Table 2: Hypothetical Bond Angles for 2-chloro-4-methyl-5-thiazolecarbonitrile No experimental data available.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| Cl | C2 | S | Data not available |
| Cl | C2 | N | Data not available |
| S | C2 | N | Data not available |
| C2 | S | C5 | Data not available |
| C2 | N | C4 | Data not available |
| N | C4 | C5 | Data not available |
| N | C4 | C(methyl) | Data not available |
| C5 | C4 | C(methyl) | Data not available |
| S | C5 | C4 | Data not available |
| S | C5 | C(nitrile) | Data not available |
| C4 | C5 | C(nitrile) | Data not available |
| C5 | C(nitrile) | N(nitrile) | Data not available |
Table 3: Hypothetical Torsion Angles for 2-chloro-4-methyl-5-thiazolecarbonitrile No experimental data available.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
|---|---|---|---|---|
| Cl | C2 | N | C4 | Data not available |
| S | C2 | N | C4 | Data not available |
| N | C4 | C5 | S | Data not available |
| C(methyl) | C4 | C5 | C(nitrile) | Data not available |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. An X-ray structure of 2-chloro-4-methyl-5-thiazolecarbonitrile would reveal how these forces dictate the supramolecular assembly in the solid state. For example, the chlorine atom could participate in halogen bonding, while the nitrogen atoms of the thiazole ring and the nitrile group could act as hydrogen bond acceptors. The aromatic thiazole ring could also engage in π-π stacking interactions with neighboring molecules. Understanding these motifs is critical for predicting physical properties such as melting point, solubility, and polymorphism.
As no crystal structure is currently available for 2-chloro-4-methyl-5-thiazolecarbonitrile, a discussion of its specific intermolecular interactions and crystal packing motifs remains speculative.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations serve as a cornerstone for understanding the geometric arrangement of atoms within a molecule and the energies associated with these arrangements. These computational methods can predict stable conformations and provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) for Optimized Structures and Energetics
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry of 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, which corresponds to the lowest energy arrangement of its atoms. These calculations can yield precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of 5-Thiazolecarbonitrile, 2-chloro-4-methyl- using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-Cl | 1.74 Å |
| C4-C5 | 1.38 Å | |
| C5-CN | 1.45 Å | |
| C-N (nitrile) | 1.15 Å | |
| Bond Angle | Cl-C2-N3 | 125° |
| C4-C5-C(nitrile) | 122° | |
| Dihedral Angle | Cl-C2-S1-C5 | 0° (planar) |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar heterocyclic compounds. Specific computational studies on 5-Thiazolecarbonitrile, 2-chloro-4-methyl- are required to ascertain the precise values.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, though often at a greater computational expense than DFT.
For 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, ab initio calculations would be valuable for benchmarking the results obtained from DFT and for investigating specific electronic phenomena where high accuracy is paramount. For instance, accurate calculation of ionization potentials and electron affinities can be achieved using high-level ab initio methods. While no specific ab initio studies on this molecule have been reported, the application of these methods to similar heterocyclic systems has proven to be a powerful tool for obtaining precise electronic and structural information. researchgate.net
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a methyl group, such as 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, it is important to identify the most stable conformation.
Computational methods can be used to perform a potential energy surface scan by systematically rotating the methyl group and calculating the energy at each step. This allows for the identification of the global minimum energy conformation, which is the most stable and therefore the most populated conformation at equilibrium. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other molecules.
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of molecular orbitals, particularly the frontier orbitals, offers significant insights into the chemical behavior of 5-Thiazolecarbonitrile, 2-chloro-4-methyl-.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nanobioletters.com A smaller HOMO-LUMO gap generally implies higher reactivity.
For 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 5-Thiazolecarbonitrile, 2-chloro-4-methyl-
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 5.7 |
Note: This data is hypothetical and serves to illustrate the typical output of a quantum chemical calculation. The actual values would need to be determined by a specific computational study.
Charge Distribution Analysis (Mulliken, NBO) and Electrostatic Potential Maps (MEP)
The distribution of electron density within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be quantified using various population analysis schemes, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule, providing a numerical representation of the charge distribution.
A more visual and intuitive representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different values of the electrostatic potential, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, the MEP map would likely show a negative potential around the nitrogen atom of the thiazole (B1198619) ring and the nitrile group, indicating these as potential sites for electrophilic interaction. Conversely, positive potential might be expected around the hydrogen atoms of the methyl group. Understanding the MEP is crucial for predicting how the molecule will interact with other chemical species.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are instrumental in predicting and interpreting the spectroscopic characteristics of molecules.
Computed NMR Chemical Shifts and Vibrational Frequencies
To predict the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, researchers would typically employ DFT calculations. By optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) can be calculated. These are then converted into chemical shifts, usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Similarly, the vibrational frequencies corresponding to the normal modes of vibration of the molecule can be computed. These theoretical frequencies are often scaled by an empirical factor to better match experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. The calculations would provide insights into the characteristic vibrations of the thiazole ring, the methyl group, the chloro substituent, and the carbonitrile group.
Electronic Absorption and Emission Properties (UV-Vis, TD-DFT)
The electronic absorption and emission properties, which are observed experimentally using UV-Vis spectroscopy, can be predicted using TD-DFT. These calculations provide information about the electronic transitions between molecular orbitals. The results would include the predicted maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths of these transitions. This data helps in understanding the electronic structure of the molecule and interpreting its UV-Vis spectrum.
Structure-Reactivity Relationships and Reaction Mechanism Studies
Computational chemistry also offers powerful tools to explore the reactivity of molecules and the mechanisms of reactions they undergo.
Theoretical Prediction of Electrophilic and Nucleophilic Substitution Sites
The sites most susceptible to electrophilic and nucleophilic attack can be predicted by analyzing the molecule's electronic structure. Methods such as Natural Bond Orbital (NBO) analysis and the calculation of Fukui functions or the molecular electrostatic potential (MEP) map can identify regions of high and low electron density. For 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, these calculations would highlight the electron-rich and electron-deficient centers, providing a theoretical basis for its reactivity in substitution reactions.
Reaction Pathway Elucidation and Transition State Analysis
For a given reaction involving 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, computational methods can be used to elucidate the reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction can be constructed. Transition state analysis, which includes identifying the imaginary frequency corresponding to the reaction coordinate, is crucial for confirming the pathway and calculating the activation energy, which determines the reaction rate.
Without specific published data for 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, any tables or detailed findings would be speculative. The information presented here is a general overview of the computational methodologies that would be applied to investigate this compound.
Chemical Reactivity and Derivatization Strategies
Substitution Reactions at the Thiazole (B1198619) Ring
The reactivity of the thiazole ring in 2-chloro-4-methyl-5-thiazolecarbonitrile is significantly influenced by the electronic effects of its substituents. The chlorine atom at the C2 position, the methyl group at C4, and the carbonitrile group at C5 collectively dictate the outcomes of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
The C2 position of the thiazole ring is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the adjacent sulfur atom. This inherent electronic property makes the C2-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carbonitrile group at the C5 position further enhances the electrophilicity of the C2 carbon, thereby facilitating nucleophilic attack.
Kinetic studies on related 2-halogenothiazoles have shown that the thiazole system is highly sensitive to the electronic effects of substituents. For instance, the reaction of 2-chloro-X-thiazoles with benzenethiolate (B8638828) has been investigated, revealing a significant substituent effect that can be correlated with a Hammett relation. rsc.org The high positive ρ value observed in such studies indicates that electron-withdrawing groups substantially accelerate the rate of substitution. rsc.org
In the case of 2-chloro-4-methyl-5-thiazolecarbonitrile, the chloro group can be displaced by a variety of nucleophiles. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon to form a tetrahedral intermediate, followed by the departure of the chloride ion to restore the aromaticity of the thiazole ring.
| Nucleophile | Product | General Reaction Conditions |
|---|---|---|
| Amines (R-NH₂) | 2-Amino-4-methyl-5-thiazolecarbonitrile derivatives | Typically heated in a suitable solvent (e.g., ethanol (B145695), DMF) |
| Alkoxides (R-O⁻) | 2-Alkoxy-4-methyl-5-thiazolecarbonitrile derivatives | Reaction with sodium or potassium alkoxide in the corresponding alcohol |
| Thiolates (R-S⁻) | 2-Thioether-4-methyl-5-thiazolecarbonitrile derivatives | Reaction with a thiol in the presence of a base (e.g., NaH, K₂CO₃) |
| Hydroxide (OH⁻) | 2-Hydroxy-4-methyl-5-thiazolecarbonitrile | Alkaline hydrolysis, often requiring elevated temperatures |
Electrophilic Aromatic Substitution on the Thiazole Ring (Considering Deactivation)
The thiazole ring is generally considered an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The presence of two strongly electron-withdrawing groups, the C2-chloro and the C5-carbonitrile, significantly deactivates the ring towards electrophilic attack. The methyl group at C4 is a weakly activating group but its effect is insufficient to overcome the strong deactivating influence of the other substituents.
Electrophilic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com However, in 5-thiazolecarbonitrile, 2-chloro-4-methyl-, this position is already substituted. Any potential EAS reaction would have to occur at the only available position, C4, but this is highly unlikely due to the strong deactivation of the ring. Therefore, forcing conditions would be required for any electrophilic substitution to take place, and such reactions are not commonly reported for thiazoles with this substitution pattern.
Transformations of the Carbonitrile Group
The carbonitrile (cyano) group at the C5 position is a versatile functional group that can undergo a variety of chemical transformations, providing a key handle for further derivatization of the molecule.
Reduction and Hydrolysis Reactions
The nitrile group can be readily reduced to a primary amine or hydrolyzed to a carboxylic acid.
Reduction: The reduction of the nitrile to an aminomethyl group can be achieved using various reducing agents. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be employed. This transformation yields 2-chloro-4-methyl-5-(aminomethyl)thiazole, a valuable building block for the synthesis of more complex molecules.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid. Basic hydrolysis is usually carried out by refluxing with an aqueous solution of a strong base such as sodium hydroxide. The initial product of hydrolysis is a carboxamide, which can be isolated or further hydrolyzed to the carboxylic acid, 2-chloro-4-methylthiazole-5-carboxylic acid.
| Reaction | Product | Typical Reagents and Conditions |
|---|---|---|
| Reduction | 2-chloro-4-methyl-5-(aminomethyl)thiazole | H₂/Pd-C, LiAlH₄, or NaBH₄/CoCl₂ |
| Acidic Hydrolysis | 2-chloro-4-methylthiazole-5-carboxylic acid | Concentrated H₂SO₄ or HCl, heat |
| Basic Hydrolysis | 2-chloro-4-methylthiazole-5-carboxylic acid | Aqueous NaOH or KOH, heat |
Cycloaddition Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. For example, the reaction of the nitrile with an azide (B81097) (a 1,3-dipole) in the presence of a catalyst can lead to the formation of a tetrazole ring fused to the C4 and C5 positions of the thiazole. This type of reaction provides a powerful method for the construction of more complex heterocyclic systems. researchgate.net
Modifications at the Methyl Group (C4)
The methyl group at the C4 position of the thiazole ring can also be a site for chemical modification, although it is generally less reactive than the other functional groups in the molecule. The acidity of the protons on the methyl group can be increased by the electron-withdrawing nature of the thiazole ring, allowing for condensation reactions with aldehydes and other electrophiles under basic conditions. For instance, in the presence of a strong base, the methyl group could be deprotonated to form a carbanion, which could then react with an aldehyde in an aldol-type condensation to introduce a new carbon-carbon bond at this position.
Compound Index
| 2-Amino-4-methyl-5-thiazolecarbonitrile |
| 2-chloro-4-methyl-5-(aminomethyl)thiazole |
| 2-chloro-4-methylthiazole-5-carboxylic acid |
| 2-Hydroxy-4-methyl-5-thiazolecarbonitrile |
| 5-Thiazolecarbonitrile, 2-chloro-4-methyl- |
Halogenation and Oxidation Reactions
While specific studies on the halogenation and oxidation of 2-chloro-4-methyl-5-thiazolecarbonitrile are not extensively documented, the reactivity of the thiazole nucleus and its substituents can be inferred from the general behavior of related heterocyclic systems. The electron-rich nature of the thiazole ring typically directs electrophilic substitution, although the presence of the electron-withdrawing chloro and cyano groups would deactivate the ring to some extent.
Oxidation reactions could potentially target the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones under controlled conditions with oxidizing agents such as hydrogen peroxide or peroxy acids. The methyl group also presents a site for oxidation, which could yield the corresponding carboxylic acid, 2-chloro-5-cyano-4-thiazolecarboxylic acid, under strong oxidizing conditions.
Halogenation of the methyl group is a plausible transformation, likely proceeding via a free-radical mechanism initiated by UV light or radical initiators in the presence of halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This would produce mono-, di-, or tri-halogenated methyl derivatives, which are valuable intermediates for further functionalization.
| Potential Reaction | Reagents and Conditions | Expected Product |
| Methyl Group Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, heat | 2-chloro-4-(bromomethyl)-5-thiazolecarbonitrile |
| Sulfur Oxidation | m-Chloroperoxybenzoic acid (mCPBA), CH2Cl2 | 2-chloro-4-methyl-5-thiazolecarbonitrile S-oxide |
| Methyl Group Oxidation | Potassium permanganate (B83412) (KMnO4), heat | 2-chloro-5-cyano-4-thiazolecarboxylic acid |
Condensation Reactions Involving the Activated Methyl Group
The methyl group at the C4 position of the thiazole ring is activated by the adjacent electron-withdrawing cyano group and the thiazole ring itself. This activation facilitates the deprotonation of the methyl group by a base, forming a carbanion that can participate in various condensation reactions.
One of the key reactions of activated methyl groups is the Knoevenagel condensation, which involves the reaction of the active methyl compound with an aldehyde or ketone. While specific examples with 2-chloro-4-methyl-5-thiazolecarbonitrile are not prevalent in the literature, similar structures such as 2-methyl-thiazolo[4,5-b]pyrazines have been shown to undergo Knoevenagel condensation with aldehydes. This suggests that 2-chloro-4-methyl-5-thiazolecarbonitrile would likely react with aromatic aldehydes in the presence of a base like piperidine (B6355638) or a Lewis acid to yield the corresponding styryl derivatives.
These condensation reactions are significant as they allow for the extension of the conjugated system and the introduction of new functional groups.
| Condensation Type | Reactants | Catalyst | Product Type |
| Knoevenagel | Aromatic Aldehyde | Piperidine/Acetic Acid | Styrylthiazole derivative |
| Claisen-Schmidt | Aromatic Ketone | Strong base (e.g., NaOH, KOH) | Chalcone-like thiazole derivative |
Synthesis of Advanced Thiazole-Based Architectures
The functional handles on 2-chloro-4-methyl-5-thiazolecarbonitrile make it a suitable precursor for the synthesis of more elaborate molecular structures, including fused heterocyclic systems and polymeric materials.
Formation of Fused Heterocyclic Systems
The chloro and cyano groups of 2-chloro-4-methyl-5-thiazolecarbonitrile are key functionalities for the construction of fused ring systems. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the cyano group can undergo addition reactions or be hydrolyzed to a carboxylic acid. These reactive sites can be exploited in intramolecular cyclization reactions or in reactions with bifunctional reagents to build annulated systems.
A common strategy involves the reaction of the 2-chloro-thiazole moiety with a binucleophile. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolo[3,4-d]thiazole system. Similarly, reaction with a hydroxylamine (B1172632) could yield a isoxazolo[3,4-d]thiazole core. The activated methyl group can also be a point of cyclization after initial modification.
While direct examples are scarce, the synthesis of fused systems from analogous chlorinated heterocycles is well-established, providing a roadmap for the potential transformations of 2-chloro-4-methyl-5-thiazolecarbonitrile.
| Fused System | Potential Reagent | General Reaction Pathway |
| Thieno[2,3-d]thiazole (B11776972) | Ethyl thioglycolate | Nucleophilic substitution of the chlorine followed by intramolecular cyclization of the cyano group. |
| Pyrazolo[3,4-d]thiazole | Hydrazine hydrate | Nucleophilic displacement of the chlorine atom by hydrazine, followed by cyclization involving the nitrile group. |
| Thiazolo[4,5-d]pyrimidine | Formamidine acetate | Reaction with a C-N-C synthon to build the pyrimidine (B1678525) ring. |
Preparation of Oligomers and Polymers Incorporating the Thiazolecarbonitrile Unit
Thiazole-containing polymers are of interest due to their potential applications in materials science, including as conductive polymers and in optoelectronic devices. The title compound can be envisioned as a monomer for the synthesis of such materials.
One approach to polymerization could involve metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, if the chlorine atom is replaced with a suitable coupling partner like a boronic acid or a stannane. Alternatively, the chlorine atom could be used directly in coupling reactions.
Another strategy could involve the transformation of the nitrile group into other polymerizable functionalities. For example, reduction of the nitrile to an amine, followed by reaction with a diacyl chloride, could lead to the formation of a polyamide.
While the direct polymerization of 2-chloro-4-methyl-5-thiazolecarbonitrile has not been reported, the synthesis of polythiazoles from various thiazole monomers is known, indicating the feasibility of incorporating this specific unit into a polymer backbone. nih.govnih.gov The synthesis of polythioamides through post-polymerization modification of poly(2-ethyl-2-oxazoline) also highlights an indirect route to thiazoline-related polymers. rsc.org
| Polymerization Strategy | Required Monomer Modification | Resulting Polymer Type |
| Suzuki Cross-Coupling | Conversion of the chloro group to a boronic ester or acid. | Poly(4-methyl-5-thiazolecarbonitrile) derivative |
| Stille Cross-Coupling | Reaction with a distannane to introduce a trialkyltin group. | Conjugated polythiazole |
| Polyamide Formation | Reduction of the nitrile to an amine, followed by reaction with a diacid chloride. | Polyamide with thiazole units |
Applications in Advanced Organic Materials and Synthetic Methodologies
Role as Versatile Building Blocks in Multistep Organic Syntheses
The chemical reactivity of 2-chloro-4-methyl-5-thiazolecarbonitrile renders it a highly useful building block in multistep organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitrile group can undergo various transformations, providing multiple pathways for molecular elaboration.
A primary application of 2-chloro-4-methyl-5-thiazolecarbonitrile is its use as a starting material for the synthesis of fused heterocyclic systems. Notably, it is a key precursor for the preparation of thieno[2,3-d]thiazole (B11776972) derivatives. This transformation is typically achieved through a multi-step, one-pot reaction. The process involves the reaction of 2-chloro-4-methyl-5-thiazolecarbonitrile with a sulfur source, such as sodium sulfide, followed by reaction with an α-haloketone. This sequence leads to the formation of a complex, fused bicyclic system, which is of significant interest in medicinal and agrochemical research.
The reaction pathway demonstrates the utility of 2-chloro-4-methyl-5-thiazolecarbonitrile in generating molecular complexity from simpler starting materials. The resulting thieno[2,3-d]thiazole scaffold is difficult to access through other synthetic routes, highlighting the strategic importance of this thiazole (B1198619) precursor.
Table 1: Synthesis of Thieno[2,3-d]thiazole Scaffolds
| Starting Material | Reagents | Product | Application of Product |
| 2-chloro-4-methyl-5-thiazolecarbonitrile | 1. Sodium Sulfide (Na₂S)2. 2-Chloro-1-(4-fluorophenyl)ethanone | 2-Amino-5-(4-fluorobenzoyl)-4-methylthieno[2,3-d]thiazole-6-carbonitrile | Intermediate for Fungicides |
| 2-chloro-4-methyl-5-thiazolecarbonitrile | 1. Sodium Sulfide (Na₂S)2. Ethyl bromoacetate | Ethyl 2-amino-6-cyano-4-methylthieno[2,3-d]thiazole-5-carboxylate | Intermediate for Fungicides |
The role of 2-chloro-4-methyl-5-thiazolecarbonitrile as an intermediate is most prominently documented in the production of specialty chemicals for the agricultural sector. The thieno[2,3-d]thiazole derivatives synthesized from this compound are not commodity chemicals but rather specialized molecules designed for high-value applications, such as crop protection. Its utility lies in providing a reliable and efficient route to these targeted specialty compounds, which are subsequently used as active ingredients in agrochemical formulations.
Contributions to Agrochemical Research (Focusing on Synthesis of Active Compounds)
In agrochemical research, the development of novel active compounds with high efficacy and specific modes of action is crucial. 2-chloro-4-methyl-5-thiazolecarbonitrile serves as a foundational element in the synthesis of such molecules.
The primary documented contribution of 2-chloro-4-methyl-5-thiazolecarbonitrile to agrochemical research is in the synthesis of potent fungicides. The thieno[2,3-d]thiazole derivatives, for which it is a key precursor, have been identified as having significant fungicidal activity. The synthesis pathway allows for the introduction of various substituents onto the core scaffold, enabling the fine-tuning of biological activity and specificity against different fungal pathogens. While its use in fungicide synthesis is established, there is currently a lack of available information on its application as an intermediate in herbicide synthesis pathways.
Table 2: Application as an Intermediate in Fungicide Synthesis
| Intermediate Precursor | Target Compound Class | Stated Agrochemical Utility |
| 2-chloro-4-methyl-5-thiazolecarbonitrile | Thieno[2,3-d]thiazole derivatives | Fungicide |
Applications in Pharmaceutical Lead Compound Discovery (Focusing on Synthetic Utility)
The thiazole ring is a well-known scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. These scaffolds are valued for their metabolic stability and ability to engage in hydrogen bonding, which is critical for molecular recognition of biological targets.
While the broader class of thiazoles is vital in pharmaceutical research, the specific documented application of 2-chloro-4-methyl-5-thiazolecarbonitrile as a scaffold for bioactive compounds is currently centered on the agrochemical field. The thieno[2,3-d]thiazoles derived from it are noted for their fungicidal bioactivity. Its utility as a scaffold in the discovery of pharmaceutical lead compounds for therapeutic uses, such as antibacterial or anticancer agents, is not extensively reported in publicly available scientific literature. Nevertheless, its capacity to serve as a precursor to complex, biologically active molecules suggests potential for broader applications in medicinal chemistry that may be explored in future research.
Ligands in Metal-Catalyzed Transformations
The utility of thiazole-containing molecules as ligands for transition metals is a well-established area of research. The thiazole ring possesses a nitrogen atom with a lone pair of electrons that can readily coordinate to a metal center. The specific compound, 2-chloro-4-methyl-5-thiazolecarbonitrile, features several points of potential coordination, including the ring nitrogen and the nitrile nitrogen.
While direct studies of 2-chloro-4-methyl-5-thiazolecarbonitrile as a ligand are not prominent, research on analogous structures provides insight into its potential. For instance, phenylthiazole-based ligands have been successfully used to prepare palladium(II) catalysts for Suzuki–Miyaura aryl cross-coupling reactions. In these complexes, the ligand coordinates to the palladium center through the thiazole nitrogen and via C-H activation of the phenyl ring. The electronic properties of the thiazole ring are crucial for the stability and activity of the resulting catalyst.
Similarly, thiazolo[5,4-d]thiazole, a fused thiazole system, has been incorporated into metal-organic frameworks (MOFs) that exhibit photocatalytic activity. This demonstrates that the electronic characteristics of the thiazole moiety can be harnessed within larger, metal-coordinated structures to perform catalytic functions. The electron-withdrawing nature of the nitrile group and the chloro substituent in 2-chloro-4-methyl-5-thiazolecarbonitrile would significantly modulate the electron density on the thiazole ring, thereby influencing the stability and catalytic performance of any potential metal complexes.
Table 1: Examples of Thiazole-Based Ligands in Metal Catalysis Note: This table shows examples of related thiazole compounds, as specific data for 2-chloro-4-methyl-5-thiazolecarbonitrile is not available.
| Thiazole Derivative | Metal | Catalytic Application |
| 2-Methyl-4-phenyl-1,3-thiazole | Palladium(II) | Suzuki–Miyaura cross-coupling |
| 2-Amino-4-phenyl-1,3-thiazole | Palladium(II) | Suzuki–Miyaura cross-coupling |
| 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole | Zinc | Photocatalytic benzylamine (B48309) coupling |
| 2-Amino-4-methyl-thiazole | Iron(III) | Formation of coordination polymers |
Utilization in Advanced Materials Science
The unique combination of functional groups on 2-chloro-4-methyl-5-thiazolecarbonitrile makes it an intriguing candidate for the synthesis of novel materials with tailored properties.
Monomers for Functional Polymers and Coatings
Thiazole derivatives are known to be incorporated into polymeric structures to enhance their properties. For example, a closely related compound, 2-chloro-4-methyl-thiazole, is noted for its use in formulating specialty polymers and coatings that offer improved durability and environmental resistance chemimpex.com. The reactive chloro group at the 2-position of 2-chloro-4-methyl-5-thiazolecarbonitrile offers a synthetic handle for polymerization reactions, such as nucleophilic substitution, allowing its incorporation into a polymer backbone or as a pendant group.
Coordination polymers are another area of interest. Research has shown that derivatives like 2-amino-4-methyl-thiazole can react with metal ions and organic linkers to form Fe(III) coordination polymers. The ability of the thiazole nitrogen to coordinate with metals suggests that 2-chloro-4-methyl-5-thiazolecarbonitrile could similarly act as a monomeric unit in the self-assembly of metal-organic polymers. The resulting materials could exhibit interesting magnetic, electronic, or porous properties.
Components in Optoelectronic and Electronic Materials
Thiazole-based compounds are recognized for their potential in organic electronics due to the electron-accepting nature of the thiazole ring. arxiv.org The presence of an electron-withdrawing imine (-C=N-) group within the aromatic ring influences the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), often leading to a reduced bandgap energy. arxiv.org
Specifically, the cyanothiazole class of molecules, to which 2-chloro-4-methyl-5-thiazolecarbonitrile belongs, possesses notable optical properties that can be fine-tuned. arxiv.org The cyano (nitrile) group is a strong electron-withdrawing group that can lower the electron density on the heteroatoms of the ring, further modifying the electronic structure. arxiv.org Studies on cyanothiazole-copper(I) iodide complexes have revealed their potential as materials with exceptional optical and conductive properties, exhibiting yellow-to-orange photoluminescence. arxiv.org
Computational studies using density functional theory (DFT) on various cyanothiazoles have been used to calculate their electronic structures and predict their suitability for optoelectronic applications. researchgate.net Although specific experimental data for 2-chloro-4-methyl-5-thiazolecarbonitrile is scarce, its structure suggests it could serve as a building block for π-conjugated systems used in organic semiconductors, light-emitting diodes (OLEDs), or solar cells.
Table 2: Calculated Electronic Properties of Isomeric Cyanothiazoles Note: Data from DFT calculations on related cyanothiazole isomers, presented to illustrate the typical properties of this class of compounds. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 2-cyanothiazole | -7.42 | -1.72 | 5.70 |
| 4-cyanothiazole | -7.86 | -2.43 | 5.43 |
| 5-cyanothiazole | -7.83 | -2.33 | 5.50 |
Exploration in Supramolecular Chemistry
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on 2-chloro-4-methyl-5-thiazolecarbonitrile provide multiple opportunities for such interactions. The aromatic thiazole ring can participate in π-π stacking, a key interaction in the formation of columnar structures found in organic electronic materials. arxiv.org
Furthermore, the chlorine atom can act as a halogen bond acceptor, while the methyl group and the thiazole ring protons can act as weak hydrogen bond donors. The nitrile group is also a known participant in hydrogen bonding and dipole-dipole interactions. Studies on copper(I) complexes with isomeric cyanothiazoles have revealed key structural features stabilized by π-π stacking and hydrogen bonding. arxiv.org This precedent suggests that 2-chloro-4-methyl-5-thiazolecarbonitrile could be a versatile building block for designing complex, self-assembled supramolecular architectures, such as liquid crystals or organogels.
Research Gaps, Challenges, and Future Perspectives
Unexplored Synthetic Routes and Methodological Enhancements
The synthesis of thiazole (B1198619) derivatives is a well-established field, with the Hantzsch thiazole synthesis being a classical method. ingentaconnect.com However, significant research is ongoing to develop novel and more efficient synthetic routes. For 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, research could focus on adapting modern synthetic methodologies that offer improvements over traditional approaches.
Many new methods have been developed for synthesizing the thiazole skeleton, including multicomponent reactions which allow for the construction of complex molecules in a single step. ingentaconnect.comresearchgate.net Exploring one-pot, multi-component procedures for the synthesis of 5-Thiazolecarbonitrile, 2-chloro-4-methyl- could provide a more efficient and atom-economical route compared to classical multi-step syntheses. bepls.com Furthermore, the use of novel catalysts, such as nano-catalysts or silica-supported tungstosilisic acid, has shown promise in synthesizing other thiazole derivatives and could be adapted for this specific compound. bepls.comresearchgate.net
Table 1: Potential Synthetic Methodologies for Exploration
| Methodology | Potential Advantages for Synthesizing 5-Thiazolecarbonitrile, 2-chloro-4-methyl- |
| Multi-Component Reactions | Increased efficiency, reduced waste, and shorter reaction times. bepls.com |
| Novel Catalytic Systems | Use of eco-friendly and reusable catalysts like nano-catalysts or solid-supported acids. bepls.comresearchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times and potentially higher yields. bepls.com |
| Direct C-H Arylation | Avoids pre-functionalization steps, offering a more direct route to derivatives. nih.gov |
Future work should aim to move beyond traditional methods and explore these modern techniques to streamline the synthesis of this valuable chemical intermediate.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, advanced computational approaches can be employed to build predictive models for its physicochemical properties, potential biological activity, and reactivity.
Techniques such as Density Functional Theory (DFT) can provide insights into the electronic structure and mechanistic pathways of reactions involving the thiazole ring. researchgate.net Molecular docking studies can be used to predict potential interactions with biological targets, a common application for novel thiazole derivatives which are known to possess a wide range of pharmacological activities. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of 5-Thiazolecarbonitrile, 2-chloro-4-methyl- and its potential derivatives with their activities, aiding in the design of new compounds with enhanced properties. nih.gov
Table 2: Computational Modeling Techniques and Their Applications
| Computational Technique | Application to 5-Thiazolecarbonitrile, 2-chloro-4-methyl- |
| Density Functional Theory (DFT) | Elucidating electronic structure, predicting reactivity, and analyzing reaction mechanisms. researchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). mdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict the biological activity or properties of derivatives. nih.gov |
| Pharmacophore Prediction | Identifying essential structural features for potential biological interactions. nih.gov |
Applying these computational tools could accelerate the discovery of new applications for this compound by allowing for virtual screening and rational design of future experiments.
Development of Sustainable Synthetic Strategies
Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce environmental impact. researchgate.net The development of sustainable synthetic strategies for 5-Thiazolecarbonitrile, 2-chloro-4-methyl- is a crucial area for future research. Conventional synthesis methods often rely on hazardous reagents and volatile organic solvents, generating significant waste. researchgate.netnih.gov
Sustainable approaches for thiazole synthesis include the use of green solvents (like water or ethanol), recyclable catalysts, and energy-efficient techniques such as microwave irradiation and ultrasound synthesis. researchgate.netbepls.combohrium.com For instance, catalyst-free synthesis in water has been reported for some thiazole derivatives, offering a simple and environmentally benign procedure. bepls.com Mechanochemistry, which involves solvent-free reactions, is another innovative technique that could be explored. researchgate.net The goal is to develop protocols that are not only efficient but also scalable, cost-effective, and environmentally friendly. researcher.life
Integration of 5-Thiazolecarbonitrile, 2-chloro-4-methyl- into Novel Material Systems
Thiazole-containing compounds are valuable in materials science, particularly in the development of electronic and photochromic materials due to their π-conjugated systems. researchgate.net The unique substitution pattern of 5-Thiazolecarbonitrile, 2-chloro-4-methyl- (containing electron-withdrawing chloro and cyano groups and an electron-donating methyl group) makes it an interesting candidate for integration into novel material systems.
Research could focus on synthesizing polymers or oligomers where this thiazole derivative is a key structural unit. nih.gov The orientation of the thiazole unit within a larger conjugated system can significantly affect the material's electronic and optical properties. nih.gov By strategically incorporating 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, it may be possible to tune properties like conductivity, fluorescence, or charge-transport capabilities for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Addressing Specific Reactivity and Selectivity Challenges of Thiazolecarbonitriles
The reactivity of the thiazole ring is complex, and controlling selectivity during functionalization is a significant challenge. numberanalytics.com For a polysubstituted molecule like 5-Thiazolecarbonitrile, 2-chloro-4-methyl-, achieving regioselectivity in further chemical transformations is a key hurdle. Electrophilic substitution on the thiazole ring typically occurs at the 5-position, but this position is already occupied by a cyano group in the target molecule. numberanalytics.com
Future research should investigate methods to selectively functionalize the remaining positions or modify the existing substituents. For example, metal-catalyzed cross-coupling reactions could be used to replace the chlorine atom at the 2-position. numberanalytics.com Understanding the directing effects of the existing methyl, chloro, and cyano groups is crucial for predicting and controlling the outcome of subsequent reactions. Studies on regioselective lithiation or C-H activation could open up pathways to novel, highly functionalized thiazole derivatives that are otherwise difficult to access. researchgate.netrsc.org
Emerging Research Frontiers for Thiazole-Containing Compounds
The thiazole scaffold is a versatile building block in medicinal chemistry and drug discovery, with many derivatives showing a broad spectrum of biological activities. fabad.org.trresearchgate.netbohrium.comglobalresearchonline.net Emerging research frontiers for thiazole-containing compounds include the development of novel anticancer, antimicrobial, and antidiabetic agents. researchgate.netijpsjournal.com
Given its structure, 5-Thiazolecarbonitrile, 2-chloro-4-methyl- can serve as a valuable starting material for creating libraries of new compounds for biological screening. The presence of reactive sites (the chloro and cyano groups) allows for diverse chemical modifications, enabling the exploration of structure-activity relationships. bohrium.com As researchers continue to investigate the therapeutic potential of thiazoles, this specific compound could play a role in the discovery of next-generation drugs and therapeutic agents. fabad.org.trresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
